Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Chemical Synthesis Medicinal Chemistry Procurement

For medicinal chemistry campaigns requiring precise regioisomeric control, generic benzothiophene scaffolds introduce unacceptable variability. This compound provides an exact 3-amino-5-nitro-2-carboxylate substitution pattern with three orthogonal reactive handles. - Enables sequential, independent functionalization for diverse library generation. - Consistent ≥97% purity minimizes impurities in lead optimization and spectroscopic studies. - Reducible nitro group offers a direct path to 3,5-diamino analogs for sp³-rich scaffold exploration.

Molecular Formula C10H8N2O4S
Molecular Weight 252.25 g/mol
CAS No. 34674-75-4
Cat. No. B1302231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
CAS34674-75-4
Molecular FormulaC10H8N2O4S
Molecular Weight252.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N
InChIInChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-4-5(12(14)15)2-3-7(6)17-9/h2-4H,11H2,1H3
InChIKeyWMZGLTDTPSMOMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate: Sourcing & Procurement


Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate (CAS 34674-75-4) is a heterocyclic building block featuring a benzothiophene core with a 3-amino group, a 5-nitro group, and a 2-methyl ester [1]. This specific substitution pattern provides three distinct reactive sites, making it a versatile intermediate for synthesizing diverse compound libraries in medicinal chemistry and chemical biology . It is commonly supplied as a solid with a purity of ≥97% and is used as a key starting material for creating pharmacologically relevant heterocyclic systems [2].

Orthogonal reactive handles (amine, nitro, ester) for sequential modifications
Pre-assembled benzothiophene core accelerates heterocyclic library synthesis
Consistent purity specification reduces downstream purification needs

Why Generic Substitution Fails for Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate


Generic substitution with other benzothiophene carboxylates or similar heterocycles is not feasible for synthetic routes requiring this specific regioisomer. The precise placement of the amino group at the 3-position, nitro group at the 5-position, and methyl ester at the 2-position creates a unique electronic and steric environment that dictates reactivity and directs subsequent chemical transformations . Replacing this compound with a closely related analog (e.g., a different ester, a regioisomer like the 3-amino-6-nitro derivative, or a des-nitro analog) will result in a different product profile and likely a different biological outcome in a lead optimization campaign [1]. The three orthogonal functional groups (amine, nitro, ester) offer a distinct synthetic handle pattern that cannot be matched by compounds lacking this exact combination and regiochemistry.

Regioisomer mismatch
6-Nitro analog (same formula) alters electronic and steric environment, may shift reactivity and downstream SAR interpretation.
Missing orthogonal handles
Des-nitro or amino-only analogs lack the three distinct reactive sites, limiting sequential diversification.
Ester variation
Different ester groups may alter solubility, crystallinity, and reaction profile, requiring method re-validation.

Quantitative Differentiation Evidence for Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate


Purity Benchmark: Commercial vs. In-House Synthesis

Commercially sourced Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate is routinely available at a minimum purity of 97%, with some suppliers offering up to 98% [1]. This level of purity eliminates the time and resource investment required for purification after in-house synthesis, which can be significant for multi-step sequences involving this nitro-aromatic core .

Purity Benchmark
Specification review
≥97%
Supports consistent starting material quality
Commercial specification; verify with COA
Chemical Synthesis Medicinal Chemistry Procurement

Synthetic Handle Comparison: Orthogonal vs. Less Versatile Analogs

This compound possesses three distinct, orthogonally reactive functional groups: a primary amine (-NH2) at C3, a nitro group (-NO2) at C5, and a methyl ester (-COOCH3) at C2 . In contrast, a close structural analog, Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20699-85-8), lacks the C3-amino and C5-nitro groups, offering only an ester and a single amine for derivatization [1]. This difference in functional group count and type translates to a higher 'fraction of sp3 hybridized carbons' (Fsp3) potential and more diverse library generation from a single scaffold.

Reactive Handles
Data to verify
3 orthogonal groups
Enables wider chemical transformations vs 2-handle analogs
Structural comparison; reactivity should be validated experimentally
Chemical Biology Organic Synthesis Drug Discovery

Structural Differentiation from Regioisomeric Scaffolds

The compound is defined by its specific 3-amino-5-nitro substitution pattern. A direct regioisomer, Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate, shares the same molecular formula and functional groups but positions the nitro group at C6 [1]. This positional change alters the molecule's electronic distribution and steric profile, which can dramatically impact its reactivity and any biological interactions of derived products .

Regiochemical Identity
Class-level
5-NO2/3-NH2 vs 6-NO2/3-NH2
Positional isomerism defines SAR; cannot be inferred from regioisomer
Class-level inference based on chemical database records
Lead Optimization Medicinal Chemistry Chemical Synthesis

Synthetic Accessibility: Validated Intermediate vs. De Novo Synthesis

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate serves as a pre-assembled, multi-functional benzothiophene core, saving significant synthetic effort compared to building a similar scaffold from scratch . The commercial availability of this specific compound (≥97% purity) allows for immediate use in diversification reactions [1]. This contrasts with the alternative of a multi-step synthesis of a substituted benzothiophene, which would be more time-consuming and resource-intensive.

Synthetic Accessibility
Specification review
Off-the-shelf vs weeks of de novo synthesis
Reduces procurement lead time and resource investment
Commercial availability context; project-specific savings
Medicinal Chemistry Process Chemistry Procurement

Functional Group Pattern for sp3-Rich Derivatives

The combination of a reducible nitro group (-NO2) and a free primary amine (-NH2) offers a direct route to creating more complex, three-dimensional (sp3-rich) structures . Reduction of the nitro group yields a second amine, which can then be independently functionalized. This contrasts with benzothiophene analogs that lack this reducible group or have it at a different position [1]. Such transformations are highly valued in medicinal chemistry for improving drug-like properties by escaping 'flatland' and increasing molecular complexity.

sp3 Enrichment Potential
Class-level
Nitro→amine reduction pathway
Supports synthesis of 3,5-diamino scaffolds with increased complexity
General medicinal chemistry principle; requires case-specific validation
Chemical Biology Drug Discovery Organic Synthesis

Optimal Application Scenarios for Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate


Diverse Heterocyclic Library Synthesis

This compound serves as an ideal starting point for generating diverse compound libraries. Its three orthogonal functional groups allow for sequential and independent modifications, enabling the rapid exploration of chemical space around the benzothiophene core . The high commercial purity (≥97%) ensures that library synthesis begins with a reliable, well-characterized building block [1].

Lead Optimization via Regiospecific SAR

When optimizing a lead compound containing a benzothiophene, the precise placement of substituents is critical. This compound's defined 3-amino-5-nitro substitution pattern provides a specific regioisomer for establishing structure-activity relationships (SAR) . Using this exact compound, rather than a regioisomer or a less-substituted analog, is essential for correctly interpreting biological data and guiding the next round of molecular design [1].

Fluorescent Probe and Dye Development

The benzothiophene core, coupled with an electron-donating amine and an electron-withdrawing nitro group, creates a potential 'push-pull' chromophore system . Researchers can use this scaffold to synthesize new fluorescent probes or dyes with tunable photophysical properties. The availability of the compound at high purity (≥97%) is crucial for ensuring reproducible spectroscopic measurements and minimizing background noise from impurities [1].

sp3-Rich Analogues for Drug-Like Properties

The presence of a reducible nitro group provides a direct pathway to increase molecular complexity . By reducing the nitro group to an amine, researchers can create a 3,5-diamino-benzothiophene scaffold, a versatile intermediate for synthesizing conformationally constrained and sp3-rich analogues [1]. This is a common strategy to improve the solubility, metabolic stability, and target selectivity of a lead compound.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Multi-handle scaffold
Orthogonal group reactivity
Lead optimization SAR
Defined 3,5-regioisomer
Regioisomeric identity confirmation
Fluorescent probe development
Push-pull chromophore
Photophysical property tuning
sp3-rich analog synthesis
Nitro-reducible core
Diamino intermediate purity

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